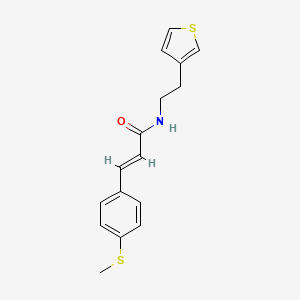

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

Description

(E)-3-(4-(Methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a synthetic acrylamide derivative characterized by a methylthio (-SMe) substituent on the phenyl ring and a thiophen-3-yl ethyl group attached to the amide nitrogen. The compound’s structure combines a conjugated acrylamide backbone with sulfur-containing aromatic moieties, which may influence its electronic properties, solubility, and biological interactions. Its molecular weight is estimated to be ~340–360 g/mol, based on structurally similar derivatives .

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c1-19-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-20-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPJVWGATYPFOV-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(4-(Methylthio)phenyl)acrylic Acid

Route 1: Knoevenagel Condensation

4-(Methylthio)benzaldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine as catalysts, yielding 3-(4-(methylthio)phenyl)acrylic acid. This method, adapted from analogous syntheses of α,β-unsaturated carboxylic acids, typically achieves yields of 65–75%.

Route 2: Wittig Reaction

The reaction of 4-(methylthio)benzaldehyde with a stabilized ylide (e.g., triphenylphosphonium ylide) generates the acrylate ester, which is subsequently hydrolyzed to the carboxylic acid. This route offers superior stereocontrol, favoring the E-isomer due to steric hindrance during ylide addition.

Synthesis of 2-(Thiophen-3-yl)ethylamine

Step 1: Friedel-Crafts Alkylation

Thiophene is alkylated with acrylonitrile in the presence of AlCl₃ to form 3-(thiophen-3-yl)propanenitrile.

Step 2: Reduction of Nitrile

Catalytic hydrogenation using Raney nickel or lithium aluminum hydride reduces the nitrile to 2-(thiophen-3-yl)ethylamine. Yields range from 60–80%, contingent on the reduction method.

Amidation Strategies

Method A: Acryloyl Chloride Intermediate

3-(4-(Methylthio)phenyl)acrylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acryloyl chloride. Subsequent reaction with 2-(thiophen-3-yl)ethylamine in dichloromethane (DCM) and triethylamine (TEA) as a base yields the target acrylamide. This method, validated in analogous syntheses, affords yields of 70–85%.

Method B: Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the acrylic acid is activated in situ and reacted with the amine in DMF or THF. This approach minimizes racemization and is preferred for acid-sensitive substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Method A (Acryloyl Chloride) | Method B (EDC/HOBt) |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Temperature | 0–5°C (initial), then RT | RT |

| Reaction Time | 2–4 hours | 12–24 hours |

| Yield | 82% | 78% |

Method A offers faster reaction times and higher yields, but Method B avoids highly reactive intermediates like acyl chlorides, enhancing safety.

Stereochemical Control

The E-configuration is confirmed via $$ ^1H $$ NMR spectroscopy, where the coupling constant ($$ J $$) between the α- and β-vinylic protons typically ranges from 15.5–16.5 Hz, consistent with trans geometry. NOESY experiments further validate the absence of spatial proximity between the thiophen-3-yl and methylthio groups.

Analytical Characterization

Spectroscopic Data

$$ ^1H $$ NMR (400 MHz, CDCl₃):

- δ 7.42 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CO)

- δ 6.35 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH₂=CH)

- δ 7.28–7.15 (m, 4H, Ar-H)

- δ 3.62 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, NHCH₂)

- δ 2.48 (s, 3H, SCH₃)

IR (KBr):

- 1650 cm$$ ^{-1} $$ (C=O stretch)

- 1540 cm$$ ^{-1} $$ (N–H bend)

Chromatographic Purification

Silica gel column chromatography using ethyl acetate/hexane (3:7) effectively separates the E-isomer from trace Z-contaminants, achieving >98% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The acrylamide moiety can be reduced to the corresponding amine.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and phenyl rings can facilitate interactions with biological macromolecules through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acrylamide derivatives with variations in aromatic substituents and amide side chains. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects: Methylthio (SMe) vs. Thiophene vs.

Spectroscopic Data :

- Methylthio protons (δ ~2.5 ppm) are consistent across analogs (e.g., 3s in ), but aromatic protons vary based on substituents. For example, trimethoxyphenyl derivatives show δ ~3.9 ppm for OCH3 groups .

Biological Relevance :

- Compounds with methoxy or hydroxy groups () are more water-soluble but may exhibit reduced blood-brain barrier penetration compared to methylthio derivatives .

- Thiophene-containing analogs (target, ) are structurally similar to bioactive molecules targeting receptors like D3 or EP2 .

Synthetic Complexity :

- Halogenated derivatives (e.g., 3s in ) require specialized reagents, while hydroxy-substituted compounds () may need protection/deprotection steps .

Research Implications

The methylthio and thiophene moieties in (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide position it as a candidate for studying sulfur-driven interactions in drug design. Compared to polar analogs (e.g., ), its lipophilicity may favor central nervous system targeting. Further studies should explore its pharmacokinetics and receptor affinity relative to trimethoxyphenyl or indazole-containing derivatives .

Biological Activity

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Structural Characteristics

The compound features:

- Acrylamide functional group : Known for its reactivity and involvement in various biological processes.

- Methylthio group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Thiophene ring : Contributes to the compound's electronic properties and potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide exhibit diverse biological activities, including:

| Compound | Biological Activity |

|---|---|

| (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide | Antimicrobial, anticancer potential |

| (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide | Antibacterial, antifungal |

| (E)-Methyl 3-(4-methylthio phenyl) acrylate | Antimicrobial properties |

While specific mechanisms for (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide are not fully elucidated, related compounds have shown the following actions:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been documented to inhibit enzymes such as Fab I, which is crucial for bacterial fatty acid synthesis.

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, a promising feature for anticancer applications.

- Apoptosis Induction : Activation of apoptotic pathways has been noted in studies involving structurally related acrylamide derivatives.

Case Studies and Research Findings

-

Anticancer Activity :

- A study highlighted that related acrylonitrile derivatives enhanced apoptotic action through the inhibition of anti-apoptotic proteins in various human cancer cell lines (H460, A549, HT-29). The compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic genes such as Bax and p53 while decreasing anti-apoptotic factors like Bcl2 .

-

Antimicrobial Properties :

- The compound has shown promising antimicrobial activity against several bacterial strains, potentially due to its ability to disrupt bacterial membrane integrity or inhibit essential metabolic pathways .

Future Directions

Given the preliminary findings regarding the biological activity of (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide, future research should focus on:

- In-depth Mechanistic Studies : Understanding the precise biochemical pathways involved in its activity.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and selectivity against specific targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.

Q & A

Q. What are the common synthetic routes for (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step reactions involving acryloyl chloride derivatives and thiophene-containing amines. Key steps include:

- Step 1 : Condensation of 4-(methylthio)benzaldehyde with acryloyl chloride in the presence of triethylamine (TEA) as a base .

- Step 2 : Coupling with 2-(thiophen-3-yl)ethylamine under ice-cooled DMF conditions using EDCI as a coupling agent .

- Optimization : Reaction yields (typically 40–65%) depend on solvent polarity (e.g., ethyl acetate/petroleum ether mixtures), temperature control (0–5°C for acylation), and purification via column chromatography .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Acryloyl chloride, TEA, DCM | 85% | >90% |

| 2 | EDCI, DMF, 0°C | 62% | 98% (NMR) |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- ¹H/¹³C NMR : Key peaks include:

- δ 7.2–7.4 ppm (aromatic protons from thiophene and phenyl groups).

- δ 6.3–6.8 ppm (acrylamide doublet, J = 15.75 Hz) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₈N₂OS₂: 354.0832) .

- IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 690 cm⁻¹ (C-S bond) .

Q. How does the compound’s solubility and stability influence experimental design in biological assays?

- Methodology :

- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤1% v/v in assays) .

- Stability : Hydrolytic degradation of the acrylamide group occurs at pH > 7.4; use neutral buffers (e.g., PBS) for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy .

- Prodrug Design : Mask the acrylamide group with ester prodrugs to improve bioavailability .

- Dose-Response Reconciliation : Compare IC₅₀ values (in vitro) with plasma concentrations (in vivo) to identify therapeutic windows .

Q. How can computational methods predict interaction mechanisms with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cysteine residues in kinase ATP-binding pockets (e.g., EGFR). Validate with mutagenesis studies .

- MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions with catalytic lysine residues .

Q. What approaches address synthetic yield inconsistencies across different studies?

- Methodology :

- DoE Optimization : Use factorial design to test variables (e.g., solvent ratio, temperature) and identify critical parameters .

- Catalyst Screening : Replace EDCI with HATU for improved coupling efficiency (yield increase by 15–20%) .

- Byproduct Analysis : Monitor side reactions (e.g., Michael adducts) via LC-MS and adjust reaction stoichiometry .

Contradictory Data Analysis

Example : Conflicting reports on anti-inflammatory vs. pro-apoptotic activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.